molecular formula C19H23N3O7 B14956419 6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid

6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid

Katalognummer: B14956419
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: OQRIORVPGMFSJO-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid is a complex organic compound that features a chromen-2-one (coumarin) derivative. Compounds like this are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chromen-2-one Core: Starting with a suitable phenol derivative, the chromen-2-one core can be synthesized through a Pechmann condensation reaction.

    Introduction of the Acetamido Group: The chromen-2-one derivative can be reacted with an appropriate acylating agent to introduce the acetamido group.

    Attachment of the Hexanoic Acid Chain: The final step involves coupling the acetamido-chromen-2-one intermediate with a hexanoic acid derivative under peptide coupling conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups on the chromen-2-one ring.

    Reduction: Reduction reactions might target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromen-2-one ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its properties in the development of new materials or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin.

    Amino Acid Derivatives: Compounds like N-acetylcysteine and glutathione.

Uniqueness

6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid is unique due to its specific combination of a chromen-2-one core with an acetamido-hexanoic acid chain. This structure may confer unique biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C19H23N3O7

Molekulargewicht

405.4 g/mol

IUPAC-Name

(2R)-6-(carbamoylamino)-2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23N3O7/c1-10-12-6-5-11(23)8-15(12)29-18(27)13(10)9-16(24)22-14(17(25)26)4-2-3-7-21-19(20)28/h5-6,8,14,23H,2-4,7,9H2,1H3,(H,22,24)(H,25,26)(H3,20,21,28)/t14-/m1/s1

InChI-Schlüssel

OQRIORVPGMFSJO-CQSZACIVSA-N

Isomerische SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N[C@H](CCCCNC(=O)N)C(=O)O

Kanonische SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC(CCCCNC(=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.